

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzenesulfonamide, p-bromo-N-methyl-*

Cat. No.: *B1266604*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of **Benzenesulfonamide, p-bromo-N-methyl-** (also known as 4-bromo-N-methylbenzenesulfonamide). This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Identification

Benzenesulfonamide, p-bromo-N-methyl- is an organic compound featuring a benzene ring substituted with a bromine atom at the para position and a sulfonamide group to which a methyl group is attached.^[1] This structure provides a foundation for diverse chemical modifications and has implications for its biological activity.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	703-12-8[2][3]
Molecular Formula	C ₇ H ₈ BrNO ₂ S[2][3]
Canonical SMILES	CNC(=O)(=O)c1ccc(Br)cc1
InChI	InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[1]
InChIKey	ZAHMEHGOFNLRQN-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. The bromine substituent, for instance, enhances the lipophilicity of the molecule.[1]

Table 2: Physicochemical Data

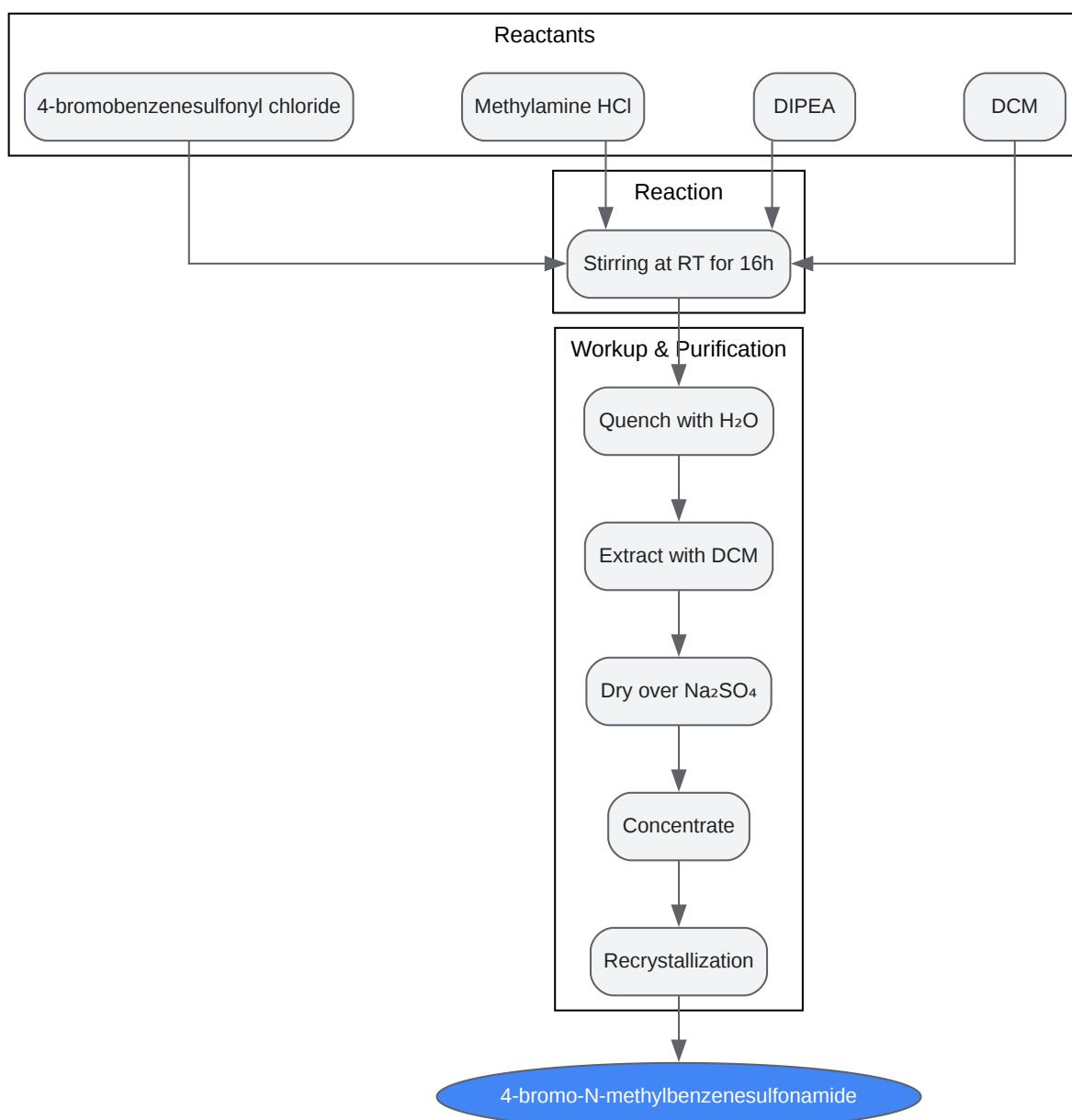
Property	Value
Molecular Weight	250.11 g/mol [2][3]
Appearance	White to light-yellow powder or crystals
Melting Point	70-72 °C[4][5]
Boiling Point	330.3 °C at 760 mmHg[4][5]
XLogP3	1.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Solubility	Soluble in polar solvents.[1]

Synthesis

The synthesis of 4-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

Materials:


- 4-bromobenzenesulfonyl chloride
- Methylamine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).[6]
- Stir the reaction mixture continuously for 16 hours at room temperature.[6]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
- Upon completion, quench the reaction with deionized water.[6]
- Extract the product with dichloromethane (DCM).[6]
- Combine the organic layers and dry over anhydrous sodium sulfate.[6]
- Concentrate the solution under reduced pressure to yield the crude product.[6]

- The crude product can be further purified by recrystallization.

Diagram 1: Synthesis Workflow

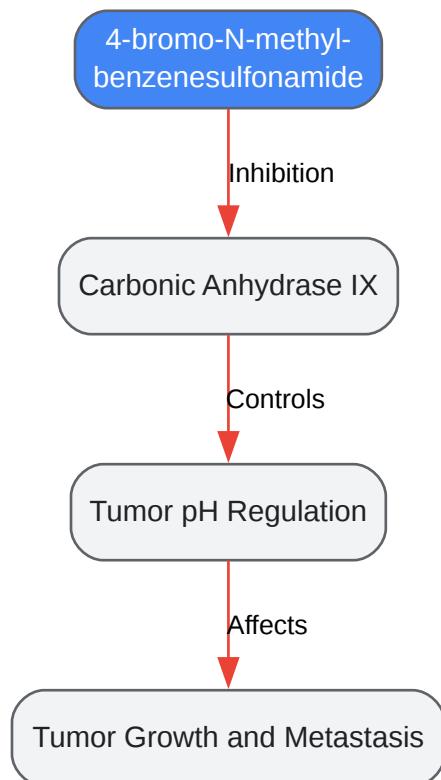
[Click to download full resolution via product page](#)

Caption: Synthesis of 4-bromo-N-methylbenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data


Technique	Data Interpretation
¹ H NMR	Aromatic protons are expected to appear as two doublets in the region of 7.5-7.8 ppm. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around 2.6 ppm. The NH proton signal would be a broad singlet.
¹³ C NMR	Aromatic carbons are expected in the 120-140 ppm region. The N-methyl carbon would appear around 30 ppm.[7]
IR Spectroscopy	Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1340-1310 cm^{-1} (asymmetric) and 1180-1140 cm^{-1} (symmetric). The N-H stretching vibration should appear in the range of 3390–3323 cm^{-1} .[8]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at m/z 250 and an $[\text{M}+2]^+$ peak of similar intensity due to the presence of the bromine isotope (⁷⁹ Br and ⁸¹ Br).[9] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the S-N bond.

Biological and Pharmacological Significance

Sulfonamides are a well-established class of compounds with a broad range of biological activities. They are known to act as antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[9][10]

The primary sulfonamide moiety is a key pharmacophore for carbonic anhydrase (CA) inhibition.[10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] While specific inhibitory data for 4-bromo-N-methylbenzenesulfonamide is not extensively reported, its structural similarity to known CA inhibitors suggests it could be a valuable scaffold for the design of novel and selective inhibitors.[10]

Diagram 2: Potential Signaling Pathway Involvement

[Click to download full resolution via product page](#)

Caption: Potential inhibition of Carbonic Anhydrase IX.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile organic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the presence of the sulfonamide moiety make it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential carbonic anhydrase inhibitor. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-N-methylbenzenesulfonamide | 703-12-8 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. asdlib.org [asdlib.org]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl-]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266604#benzenesulfonamide-p-bromo-n-methyl-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com